molecular formula C18H26N2O5S B5533236 (4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5533236
M. Wt: 382.5 g/mol
InChI Key: GMMLAENAAGSJHS-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, Ahmad et al. (2019) reported the synthesis of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, showcasing a methodology that could be analogous to the synthesis of the compound , involving coupling reactions and ring closure processes under specific conditions (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and molecular modeling. Mørkved et al. (2007) described the crystal structure of a related compound, providing insights into the arrangement of molecules and the impact of structural features on reactivity and interaction (Mørkved et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving complex molecules can lead to a variety of products, depending on the reactants and conditions. For example, the work by Uršič et al. (2009) on the synthesis of pyrazole derivatives illustrates the diversity of reactions such compounds can undergo, including cyclization and substitution reactions, which are relevant to understanding the reactivity of the compound (Uršič et al., 2009).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like those by Samshuddin et al. (2014) can offer insights into how the physical properties of similar compounds are determined and their significance (Samshuddin et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, define the potential applications of organic compounds. The study by Kendre et al. (2015) on the synthesis and evaluation of novel pyrazole derivatives highlights the exploration of chemical properties through synthesis and biological evaluation, providing a framework for understanding the chemical behavior of the compound (Kendre et al., 2015).

properties

IUPAC Name

[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-4-7-19-8-9-20(16-12-26(22,23)11-15(16)19)18(21)14-10-13(24-2)5-6-17(14)25-3/h5-6,10,15-16H,4,7-9,11-12H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMLAENAAGSJHS-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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